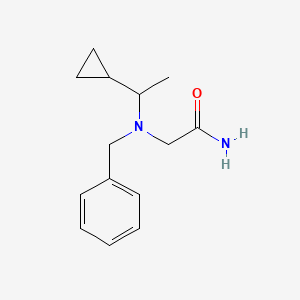
3-amino-4H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C4H5N3O2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-amino-4H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine with ethyl acetoacetate to form pyrazole intermediates, which are then further reacted with various reagents to introduce the amino and carboxylic acid groups . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-amino-4H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-amino-4H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-ethoxycarbonylpyrazole: This compound has an ethoxycarbonyl group instead of a carboxylic acid group.
5-amino-4-pyrazolecarboxylic acid: Similar structure but with different substitution patterns.
3-amino-1H-pyrazole-4-carboxylic acid ethyl ester: An ester derivative of the compound.
Uniqueness
3-amino-4H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H5N3O2 |
|---|---|
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
3-amino-4H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(4(8)9)1-6-7-3/h1-2H,(H2,5,7)(H,8,9) |
Clé InChI |
LDUOVBLJOACLBE-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)



![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)







